molecular formula C10H12N2 B1331653 1-Propyl-1h-benzimidazole CAS No. 7665-66-9

1-Propyl-1h-benzimidazole

Cat. No.: B1331653
CAS No.: 7665-66-9
M. Wt: 160.22 g/mol
InChI Key: LZUVIELFLONRSS-UHFFFAOYSA-N
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Description

1-Propyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring with a propyl group attached to the nitrogen atom at position 1. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with propyl aldehyde under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

1-Propyl-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, this compound is investigated for its potential use in treating various diseases, including infections and cancer.

    Industry: The compound is used as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion.

Mechanism of Action

The mechanism of action of 1-propyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Propyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-Methyl-1H-benzimidazole: Similar structure but with a methyl group instead of a propyl group. It exhibits different biological activities and chemical reactivity.

    1-Ethyl-1H-benzimidazole: Contains an ethyl group, leading to variations in its chemical and biological properties.

    1-Butyl-1H-benzimidazole: The presence of a butyl group affects its solubility and reactivity compared to this compound.

The uniqueness of this compound lies in its specific substituent, which influences its chemical reactivity and biological activity, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUVIELFLONRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353376
Record name 1-propyl-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7665-66-9
Record name 1-propyl-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask were added 2.0 g benzimidazole, 3.5 g potassium carbonate, 4.3 g 1-iodopropane and 20 ml N,N-dimethylformamide. The mixture was heated to 45 C under nitrogen for 16 hours and then quenched with 30 ml water and the product was extracted with ethyl acetate. Following removal of the solvent, the product was purified by silica gel chromatography using 66% ethyl acetate in hexane. The brown oil was again purified by silica gel chromatography using ethyl acetate, giving a slightly yellow oil 1.5 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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